molecular formula C21H22BrOP B151203 (2-Methoxyethyl)triphenylphosphonium bromide CAS No. 55894-16-1

(2-Methoxyethyl)triphenylphosphonium bromide

Cat. No. B151203
CAS RN: 55894-16-1
M. Wt: 401.3 g/mol
InChI Key: TZSFISGIOFHBOJ-UHFFFAOYSA-M
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Description

(2-Methoxyethyl)triphenylphosphonium bromide is a phosphonium salt that has been utilized in various chemical reactions and synthesis processes. It is a derivative of triphenylphosphine where one of the phenyl groups is substituted with a 2-methoxyethyl group. This compound has been shown to be useful in the synthesis of aminoethyltriphenylphosphonium bromides and as a halogen-carrier in bromination reactions .

Synthesis Analysis

The synthesis of (2-Methoxyethyl)triphenylphosphonium bromide involves the reaction of secondary amines with the compound under aqueous conditions to yield 2-(N-disubstituted amino)ethyltriphenylphosphonium bromides in quantitative yields with high purity . Additionally, the compound has been used to modify 2-bromoethoxycarbonyl protective groups to 2-phosphonioethoxycarbonyl protective functions for amino acids, which are obtained in particularly good yields by reaction with methyldiphenylphosphine .

Molecular Structure Analysis

The molecular structure of a related compound, benzyl(2-methoxyphenyl)diphenylphosphonium bromide, has been determined using X-ray crystallography. The cation exhibits near tetrahedral geometry with an average P-C bond distance, and the configuration of the ion is such that the oxygen atom of the methoxy group is trans to the alkyl carbon atom of the benzyl group . Although this is not the exact compound , it provides insight into the potential geometry and bonding interactions of similar phosphonium salts.

Chemical Reactions Analysis

(2-Methoxyethyl)triphenylphosphonium bromide has been used in the bromination of alkenes, carbonyl compounds, and arenes under mild conditions, with the resulting polymeric by-product being regenerated and reused . It has also been involved in the synthesis of azulenylheterocyclic compounds and in the formation of bipolar compounds with a negatively charged nitrogen atom and a positively charged phosphonium atom under the action of aqueous alkali .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Methoxyethyl)triphenylphosphonium bromide are not directly detailed in the provided papers. However, related compounds such as bromotriphenylphosphonium tribromide have been characterized, showing that they crystallize in a monoclinic space group and exist as discrete monomeric ions in the solid state with slightly irregular tetrahedral geometry around the phosphorus atom . The solubility and reactivity of these compounds can vary depending on the substituents attached to the phosphonium center, as seen in the synthesis of peptide-protected compounds with increased water solubility .

Scientific Research Applications

Phosphonioethylation of Compounds

  • The reactions of phenylhydrazine and hydroxylamine with (β-X-ethyl)triphenylphosphonium salts have been studied, showing the formation of β-N-ethyl-substituted triphenylphosphonium salts. This highlights the role of (2-Methoxyethyl)triphenylphosphonium bromide in synthesizing derivatives with potential applications in various fields of chemistry (Ovakimyan et al., 2002).

Polymer-Silica Composites

  • The compound has been used in the synthesis of π-conjugated polymers, leading to the creation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica and poly(3-hexylthiophene)/silica composites, which are significant in materials science for their unique properties (Kubo et al., 2005).

Synthesis of N-alkyl-2-triphenylphosphoranylidene Glutarimides

  • A three-component condensation reaction involving (ethoxycarbonylmethyl)triphenylphosphonium bromide was developed to efficiently synthesize fully substituted N-alkyl-2-triphenylphosphoranylidene glutarimides (Shaabani et al., 2006).

Mitochondrial pH Determination by NMR Spectroscopy

  • The compound has been used in designing aminophosphonates for mitochondrial pH determination by NMR spectroscopy, which is significant in biological and medicinal research (Culcasi et al., 2013).

Bromodifluoromethylation of Alkenes

  • It has been used as a precursor in the bromodifluoromethylation of alkenes under photoredox conditions, demonstrating its utility in synthetic organic chemistry (Lin et al., 2016).

Preparation of Aminoethyltriphenylphosphonium Bromides

  • The compound plays a role in the preparation of 2-(N-disubstituted amino)ethyltriphenylphosphonium bromides, showing its importance in the synthesis of specialized organic compounds (Rao & Reddy, 2008).

Electrochemical Applications

  • Its use in electrochemical applications, such as corrosion inhibition and electrochemical coupling, demonstrates its versatility in applied chemistry and materials science (Kumar et al., 2017; Li et al., 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2-methoxyethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22OP.BrH/c1-22-17-18-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17-18H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSFISGIOFHBOJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625263
Record name (2-Methoxyethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyethyl)triphenylphosphonium bromide

CAS RN

55894-16-1
Record name 55894-16-1
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Methoxyethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-METHOXY-ETHYL)-TRIPHENYL-PHOSPHONIUM, BROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
EE Schweizer, WS Creasy, KK Light… - The Journal of Organic …, 1969 - ACS Publications
… However, the elimination-addition possibilities of a /3-alkoxy ylide were supported by the reaction of 2-methoxyethyltriphenylphosphonium bromide, 13, with benzaldehyde in ethanolic …
Number of citations: 51 pubs.acs.org
U SANYA, RS CHATTERJEE, SK DAs - NEOPLASMA, 1984 - researchgate.net
… has also been observed [4] in two simple alkylphosphonium salts as 2-methoxyethyltriphenylphosphonium bromide and 2-bromoethyltriphenylphosphonium bromide. An up-to-date …
Number of citations: 0 www.researchgate.net
GV Rao, GC Reddy - Tetrahedron Letters, 2008 - Elsevier
Synthesis of 2-(N-disubstituted amino)ethyltriphenylphosphonium bromides - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search RegisterSign in …
Number of citations: 13 www.sciencedirect.com
KJ Deane, RL Summers, AM Lehane… - ACS medicinal …, 2014 - ACS Publications
The emergence and spread of malaria parasites that are resistant to chloroquine (CQ) has been a disaster for world health. The antihistamine chlorpheniramine (CP) partially …
Number of citations: 26 pubs.acs.org
SR Wu - 1979 - search.proquest.com
… by an elimination-addition mechanism for the 8-alkoxy ylides is illustrated by the reaction of 2-methoxyethyltriphenylphosphonium bromide with benzaldehyde in ethanolic …
Number of citations: 3 search.proquest.com
F Acquadro, H Oulyadi, P Venturello, J Maddaluno - Tetrahedron letters, 2002 - Elsevier
Treating N-substituted pyrrolidines and piperidines bearing an allylic chain α to the nitrogen with strong bases leads to the opening of the heterocycle and provides 1,3-dienes …
Number of citations: 7 www.sciencedirect.com

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